molecular formula C28H23ClN4O2S B2781273 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1114915-89-7

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2781273
CAS No.: 1114915-89-7
M. Wt: 515.03
InChI Key: PIFANADJBXCZTL-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple stepsThe final step involves the thiolation and acetamide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
  • 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Uniqueness

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is unique due to its specific structural features, such as the pyrrolo[3,2-d]pyrimidine core and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of the compound features a pyrrolopyrimidine core with a sulfanyl group and a chlorophenyl acetamide side chain. This unique configuration may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

A study evaluated various pyrrolopyrimidine derivatives for their binding affinity to COX-2 and found that modifications in the chemical structure significantly influenced their inhibitory activity. The most potent compounds exhibited better binding affinities than the reference drug celecoxib (CEL) .

Table 1: Binding Affinity of Pyrrolopyrimidine Derivatives to COX-2

CompoundBinding Affinity (kcal/mol)
L1-10.5
L9-11.0
L10-10.8
CEL-9.5

Antimicrobial Activity

The antimicrobial properties of pyrrolopyrimidine derivatives have also been explored. A screening of various compounds demonstrated selective antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimal inhibitory concentrations (MIC) for active compounds were recorded, indicating potential therapeutic applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Selected Pyrrolopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis32
Compound BStaphylococcus aureus16
Compound CEscherichia coli>128

Antioxidant Activity

In addition to anti-inflammatory and antimicrobial activities, some derivatives have been evaluated for their antioxidant properties. These compounds were tested in vitro using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain analogues exhibited significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Case Study on Inflammatory Response : A recent investigation into the effects of a pyrrolopyrimidine derivative on LPS-induced inflammation revealed that treatment significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophages. This suggests a mechanism by which these compounds can modulate inflammatory responses at the cellular level.
  • Antimicrobial Efficacy : A separate study focused on evaluating the antibacterial activity of a series of pyrrolopyrimidine derivatives against clinical isolates of Staphylococcus aureus. The findings showed that certain modifications enhanced antimicrobial potency, indicating the importance of structural optimization in drug development.

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c29-22-14-8-7-13-21(22)16-30-25(34)18-36-28-32-24-15-23(20-11-5-2-6-12-20)31-26(24)27(35)33(28)17-19-9-3-1-4-10-19/h1-15,31H,16-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFANADJBXCZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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